1-(2,4,6-Trichlorophenyl)-3-propeneamido-5-pyrazolone
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Overview
Description
1-(2,4,6-Trichlorophenyl)-3-propeneamido-5-pyrazolone is a synthetic organic compound characterized by the presence of a trichlorophenyl group, a propeneamido group, and a pyrazolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4,6-Trichlorophenyl)-3-propeneamido-5-pyrazolone typically involves the reaction of 2,4,6-trichlorophenylhydrazine with an appropriate acylating agent under controlled conditions. One common method includes the use of acetic anhydride as the acylating agent, which reacts with 2,4,6-trichlorophenylhydrazine in the presence of a base such as sodium acetate to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4,6-Trichlorophenyl)-3-propeneamido-5-pyrazolone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trichlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-(2,4,6-Trichlorophenyl)-3-propeneamido-5-pyrazolone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
2,4,6-Trichlorophenol: A chlorinated phenol with similar structural features but different functional groups.
2,4,6-Trichlorophenylhydrazine: A precursor used in the synthesis of 1-(2,4,6-Trichlorophenyl)-3-propeneamido-5-pyrazolone.
Tris(2,4,6-trichlorophenyl)methyl radical: A stable radical with applications in organic light-emitting diodes (OLEDs) and other electronic devices.
Uniqueness: this compound is unique due to its combination of a trichlorophenyl group, a propeneamido group, and a pyrazolone ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
N-[3-oxo-2-(2,4,6-trichlorophenyl)-1H-pyrazol-5-yl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl3N3O2/c1-2-10(19)16-9-5-11(20)18(17-9)12-7(14)3-6(13)4-8(12)15/h2-5,17H,1H2,(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZAGUGFAMOMMO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC(=O)N(N1)C2=C(C=C(C=C2Cl)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl3N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40703104 |
Source
|
Record name | N-[5-Oxo-1-(2,4,6-trichlorophenyl)-2,5-dihydro-1H-pyrazol-3-yl]prop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40703104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15957-48-9 |
Source
|
Record name | N-[5-Oxo-1-(2,4,6-trichlorophenyl)-2,5-dihydro-1H-pyrazol-3-yl]prop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40703104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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